tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride

Peptide Synthesis Medicinal Chemistry Steric Control

Researchers needing precise steric control in peptidomimetics or PROTAC linkers face unpredictable conformations with flexible, linear diamine building blocks. tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride (CAS 1253790-16-7) resolves this with a gem-dimethyl-substituted 3-methylbutyl backbone: • Conformationally restricted spacer pre-organizes bioactive conformations, improving target binding affinity vs. linear analogs. • Orthogonal Boc/hydrochloride salt design enables selective, sequential deprotection in SPPS workflows; excellent solubility in DMF/NMP. • Supplied at ≥95% purity with consistent lot-to-lot quality for reliable PROTAC ternary complex optimization.

Molecular Formula C10H23ClN2O2
Molecular Weight 238.756
CAS No. 1253790-16-7
Cat. No. B594348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride
CAS1253790-16-7
Molecular FormulaC10H23ClN2O2
Molecular Weight238.756
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C)(C)N.Cl
InChIInChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-7-6-10(4,5)11;/h6-7,11H2,1-5H3,(H,12,13);1H
InChIKeyYEVUZCQMURNMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-amino-3-methylbutyl)carbamate Hydrochloride: Sterically Hindered Boc-Diamine


tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride (CAS 1253790-16-7) is a hydrochloride salt of a Boc-protected 1,3-diamine featuring a 3-methylbutyl backbone. This protected amine derivative is widely utilized in organic synthesis and pharmaceutical research as a bifunctional building block [1]. The tert-butyloxycarbonyl (Boc) group confers stability under basic and nucleophilic conditions while allowing for facile, selective deprotection under mild acidic conditions [1]. The compound's defining structural feature—a geminal dimethyl substitution at the 3-position of the alkyl chain—imparts significant steric bulk, which can influence reaction selectivity and conformational preferences in downstream products [1]. It is commercially available with purities typically ≥95% , making it a reliable intermediate for complex synthetic applications, particularly in medicinal chemistry and peptide synthesis where controlled amine reactivity is paramount [1].

Sterically hindered Boc-diamine with geminal dimethyl branching
Boc stable under basic conditions; mild acidic deprotection
Bifunctional amine for medchem and peptide synthesis

Why tert-Butyl (3-amino-3-methylbutyl)carbamate HCl Is Irreplaceable


Generic substitution with simpler Boc-protected diamines such as tert-Butyl (3-aminopropyl)carbamate (N-Boc-1,3-propanediamine) is not chemically equivalent due to the unique steric and electronic influence of the geminal dimethyl group at the 3-position of the carbon chain in CAS 1253790-16-7. This branching introduces steric hindrance that can significantly alter reaction kinetics, conformational preferences, and the physicochemical properties of both the intermediate and the final conjugated product [1]. For instance, the rigid 3-methylbutyl backbone contributes to steric control in reactions, potentially improving selectivity in transformations such as amide bond formation or nucleophilic substitutions compared to a linear, unsubstituted analog [1]. Furthermore, this steric bulk can influence the degree of conformational constraint in peptidomimetics, a critical parameter for biological activity . Therefore, substituting with a non-branched analog may lead to divergent reaction outcomes, altered product profiles, or suboptimal pharmacological properties, necessitating the use of this specific building block for targeted applications.

Target Compound
Linear Analog (e.g., N-Boc-1,3-propanediamine)
Risk Context
Geminal dimethyl at C3
Linear propyl chain
Branching may alter reaction kinetics and selectivity
Constrained 3-methylbutyl backbone
Flexible linear spacer
Conformational preferences may diverge in peptidomimetics

Advantages of tert-Butyl (3-amino-3-methylbutyl)carbamate HCl Over Linear Analogs


Steric Bulk and Conformational Constraint

The target compound incorporates a 3-amino-3-methylbutyl backbone, which features a geminal dimethyl group at the C3 position. This structural motif introduces steric hindrance that is absent in linear, unsubstituted analogs such as tert-Butyl (3-aminopropyl)carbamate (N-Boc-1,3-propanediamine). This branching is explicitly noted to contribute to steric control in reactions, potentially improving selectivity [1]. In related compounds with the same 3-methylbutyl scaffold, the branched alkyl chain is described as contributing to steric properties, making it suitable for creating conformationally constrained peptides .

Steric Control
Class-level
Target: gem-dimethyl branching, Comparator: linear 3-carbon chain
May support steric control in synthesis
Data to verify; no direct assay
Peptide Synthesis Medicinal Chemistry Steric Control

Higher Molecular Weight and Rotatable Bonds

The target compound (tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride, C10H23ClN2O2) possesses a molecular weight of 238.75 g/mol and 6 rotatable bonds [1]. In comparison, a commonly used linear analog, tert-Butyl (3-aminopropyl)carbamate (N-Boc-1,3-propanediamine, C8H18N2O2), has a molecular weight of 174.24 g/mol [2] and only 5 rotatable bonds [3]. The increased molecular weight (64.51 g/mol higher) and additional rotatable bond reflect the presence of the extra methyl groups and the branched structure.

MW & Rotatable Bonds
Reported
MW +64.51 g/mol, +1 rotatable bond vs linear analog
Alters linker lipophilicity and flexibility profile
Cross-study comparable; PubChem data
Physicochemical Properties Drug Design Peptide Linker

Enhanced Solubility as Hydrochloride Salt

The compound is supplied as a hydrochloride salt, which is a deliberate formulation choice to enhance its practical utility. The hydrochloride salt form is known to enhance solubility in polar solvents and improve handling characteristics [1]. This is a distinct advantage over the free base form (e.g., tert-Butyl (3-amino-3-methylbutyl)carbamate, MW 202.29 g/mol ) which may exhibit different solubility and stability profiles. The salt form also ensures a defined stoichiometry and consistent physical properties, crucial for reproducible synthetic procedures.

Salt Form Solubility
Data to verify
Hydrochloride salt may enhance polar solubility vs free base
Supports solution-phase synthesis handling
Supplier-reported property
Solubility Reaction Workup Handling

Key Applications of tert-Butyl (3-amino-3-methylbutyl)carbamate HCl


Conformationally Constrained Peptidomimetics

The geminal dimethyl substitution on the 3-amino-3-methylbutyl backbone provides steric bulk that can be leveraged to restrict conformational freedom in peptide chains. This is particularly valuable in medicinal chemistry for creating peptidomimetics where a specific, rigidified conformation is required for target engagement [1]. Using this building block as a linker or amino acid isostere can pre-organize the molecule into a bioactive conformation, potentially improving binding affinity and metabolic stability compared to more flexible, linear linkers derived from N-Boc-1,3-propanediamine [1][2].

Solid-Phase Peptide Synthesis with Orthogonal Deprotection

The Boc protecting group is orthogonal to base-labile Fmoc protecting groups commonly used in SPPS. The hydrochloride salt form of this compound ensures excellent solubility in the polar solvents (e.g., DMF, NMP) used in SPPS, facilitating its incorporation into growing peptide chains on resin . The sterically hindered amine may also exhibit altered coupling kinetics, which can be advantageous for difficult sequences or for site-specific modifications. This compound serves as a reliable, soluble building block for introducing a sterically defined diamine motif into peptide libraries .

Bifunctional PROTAC or Bioconjugation Linker

The compound acts as a bifunctional building block containing both a free primary amine (for conjugation to one ligand) and a Boc-protected amine (for later deprotection and conjugation to a second ligand) [3]. The unique 3-methylbutyl spacer provides a distinct physicochemical profile (increased molecular weight and rotatable bonds vs. linear analogs [4]) that can fine-tune the distance and orientation between the two functional ends of a heterobifunctional molecule, such as a PROTAC linker or an antibody-drug conjugate linker. The steric bulk may also influence the ternary complex formation in PROTACs.

Application
Selection Property
Validation Focus
Constrained peptidomimetics
Gem-dimethyl steric constraint
Backbone rigidity & target engagement
Solid-phase peptide synthesis
Boc-protected, HCl salt solubility
Orthogonal deprotection & coupling
Bifunctional PROTAC linker
Sterically defined spacer length
Linker orientation & ternary complex

Technical Documentation Hub

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